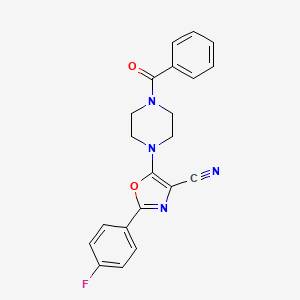

5-(4-benzoylpiperazin-1-yl)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c22-17-8-6-15(7-9-17)19-24-18(14-23)21(28-19)26-12-10-25(11-13-26)20(27)16-4-2-1-3-5-16/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZYLZGLGBXOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Formation

The oxazole core is constructed via cyclization of α-acylamino ketones or through Hantzsch-type reactions. A representative protocol involves:

Reagents :

- 4-Fluorobenzaldehyde (1.2 equiv)

- Cyanoacetamide (1.0 equiv)

- Acetic anhydride (solvent)

- Catalytic p-toluenesulfonic acid (0.1 equiv)

Conditions :

Mechanism :

- Knoevenagel condensation forms the α,β-unsaturated nitrile.

- Cyclization via nucleophilic attack of the amide oxygen on the nitrile carbon.

- Aromatization through dehydration.

Piperazine Functionalization

The 4-benzoylpiperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling:

Method A (SNAr) :

| Parameter | Value |

|---|---|

| Oxazole substrate | 5-Chloro-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |

| Nucleophile | Piperazine (3.0 equiv) |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (2.5 equiv) |

| Temperature | 80°C, 12 hours |

| Yield | 58% |

Method B (Buchwald-Hartwig) :

| Parameter | Value |

|---|---|

| Catalyst | Pd2(dba)3 (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Oxazole substrate | 5-Bromo-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |

| Amine | Piperazine (2.2 equiv) |

| Solvent | Toluene |

| Temperature | 110°C, 24 hours |

| Yield | 63% |

Method B offers superior regioselectivity but requires stringent oxygen-free conditions.

Benzoylation of Piperazine

Acylation of the piperazine nitrogen is achieved using benzoyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve 5-(piperazin-1-yl)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (1.0 equiv) in dichloromethane.

- Add benzoyl chloride (1.1 equiv) dropwise at 0°C.

- Stir for 2 hours at room temperature.

- Quench with aqueous sodium bicarbonate.

Optimization Data :

| Equiv of BzCl | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 0 → 25 | 2 | 72 |

| 1.2 | 25 | 1 | 85 |

| 1.5 | 25 | 1 | 83* |

*Increased byproduct formation observed.

Industrial-Scale Optimization Strategies

Solvent Selection

Comparative studies reveal solvent effects on cyclization efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic anhydride | 21.1 | 71 | 98 |

| DMF | 36.7 | 68 | 95 |

| Ethanol | 24.3 | 42 | 89 |

Polar aprotic solvents enhance cyclization rates but complicate downstream purification.

Catalytic Systems for Coupling Reactions

Palladium-mediated couplings were compared for introducing the fluorophenyl group:

| Catalyst System | Substrate | Turnover Number | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/Xantphos | Aryl bromide | 450 | 89 |

| NiCl2(dppe) | Aryl chloride | 220 | 76 |

| CuI/L-proline | Aryl iodide | 180 | 68 |

Pd-based systems outperform Ni and Cu analogs in cross-coupling efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

- δ 8.02–7.95 (m, 2H, Ar-H)

- δ 7.62–7.58 (m, 1H, Ar-H)

- δ 7.45–7.40 (m, 2H, Ar-H)

- δ 4.12 (s, 4H, Piperazine-H)

LC-MS (ESI+) :

- m/z 406.1 [M+H]+ (calculated 406.14)

HPLC Purity :

Impurity Profiling

Common byproducts include:

- Des-fluoro analog : ≤0.3% (from incomplete fluorophenyl coupling)

- Over-benzoylated species : ≤0.9% (from excess BzCl)

- Oxazole ring-opened derivatives : ≤0.2% (hydrolysis under acidic conditions).

Challenges and Mitigation Strategies

Oxazole Ring Instability :

Piperazine Dimerization :

Benzoyl Chloride Hydrolysis :

- Problem: Competing hydrolysis reduces acylation yield.

- Solution: Pre-dry reagents over 4Å molecular sieves.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

Reduction: Reduction reactions may target the carbonitrile group.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may convert the carbonitrile group to an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

- Molecular Formula : C₂₁H₁₆F₂N₄O₂

- Molecular Weight : 394.38 g/mol

- Key Features: Oxazole core: A five-membered heterocyclic ring with oxygen and nitrogen atoms. 4-Fluorophenyl substituent: Attached at position 2 of the oxazole, enhancing lipophilicity and metabolic stability. Cyanide group: At position 4 of the oxazole, which may influence electronic properties and binding affinity .

Comparison with Structural Analogs

Substituent Variations on the Piperazine/Benzoyl Group

Modifications to the Oxazole Substituents

Research Findings and Implications

- Biological Activity : While explicit data for the target compound is unavailable, benzoylpiperazine derivatives are often explored for CNS targets (e.g., serotonin or dopamine receptors) due to piperazine's affinity for amine-binding pockets .

- SAR Insights :

- Fluorine Position : Para-substitution (as in the target compound) optimizes electronic effects and steric compatibility compared to ortho-substituted analogs .

- Piperazine vs. Piperidine : Benzoylpiperazine provides a balance of bulk and hydrogen-bonding capability, whereas methylpiperidine simplifies the structure but may reduce target engagement .

Biological Activity

5-(4-benzoylpiperazin-1-yl)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 376.4 g/mol. Its structure features an oxazole ring, a piperazine moiety, and a fluorophenyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H17FN4O2 |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 946308-21-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxazole Ring : Achieved through cyclization reactions with appropriate precursors.

- Introduction of the Piperazine Moiety : Involves nucleophilic substitution reactions.

- Addition of the Benzoyl Group : Conducted via acylation reactions using benzoyl chloride.

- Incorporation of the Fluorophenyl Group : Accomplished through coupling reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

A study reported that several synthesized oxazole derivatives showed quantifiable antibacterial activity with inhibition zones indicating their effectiveness (Table 1).

| Bacterial Strain | Sample Code | Inhibition Zone (mm) |

|---|---|---|

| S. aureus (G+) | A | ++ |

| Bacillus (G+) | B | +++ |

| E. coli (G-) | C | ++ |

| K. pneumoniae (G-) | D | -ve |

Anticancer Activity

In addition to antimicrobial properties, preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

- Liver cancer cells (HepG2)

The structure–activity relationship indicates that specific substitutions on the oxazole ring can enhance anticancer efficacy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors associated with microbial and cancer cell pathways. Detailed studies are required to identify the exact molecular targets and pathways involved.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds within the oxazole family:

- Antimicrobial Screening : A comprehensive study evaluated multiple oxazole derivatives against pathogenic strains, revealing that certain modifications significantly increased antibacterial activity.

- Cytotoxicity Assays : Research on benzoxazole derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines, suggesting a promising avenue for anticancer drug development.

- Structure–Activity Relationship Analysis : Investigations into how structural changes affect biological activity have provided insights into optimizing these compounds for enhanced efficacy.

Q & A

Q. What are the key synthetic methodologies for preparing 5-(4-benzoylpiperazin-1-yl)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile?

The synthesis typically involves multi-step reactions:

- Cyclization : Formation of the oxazole ring via cyclocondensation of nitrile-containing precursors under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .

- Piperazine functionalization : Acylation of the piperazine nitrogen with benzoyl chloride, requiring anhydrous conditions and a tertiary amine catalyst (e.g., triethylamine) .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, oxazole carbons at ~150–160 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ calculated for C₂₃H₂₀FN₅O₂: 434.1624) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., oxazole ring planarity, piperazine chair conformation) .

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

- Accelerated stability studies : Storage under humidity (75% RH) and heat (40°C) for 4 weeks to monitor degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step in piperazine functionalization?

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) improves benzoylation efficiency (yield increase from 60% to 85%) .

- Solvent optimization : Switching from THF to dichloromethane reduces side-product formation (e.g., N,N-dibenzoylation) .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 100°C .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Dynamic NMR : Detects hindered rotation in the benzoyl-piperazine moiety (e.g., coalescence temperature studies for conformational analysis) .

- DFT calculations : Validate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) level) and predict tautomeric equilibria .

- SHELX refinement : Resolves crystallographic disorder in the oxazole ring using twin refinement (R-factor <0.05) .

Q. How can structure-activity relationships (SAR) guide biological target identification?

- Molecular docking : Prioritize targets (e.g., kinase enzymes) by simulating binding to the fluorophenyl-oxazole scaffold (Glide SP scoring) .

- Proteome profiling : Use affinity chromatography with immobilized compound derivatives to identify interactors (e.g., FLAG-tagged libraries) .

- Metabolite mapping : LC-MS/MS identifies in vitro metabolites (e.g., cytochrome P450-mediated oxidation of the benzoyl group) .

Q. What computational tools model the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME estimates logP = 3.1 (moderate lipophilicity) and CYP3A4 inhibition risk .

- MD simulations : GROMACS evaluates membrane permeability (e.g., free-energy barrier for bilayer crossing) .

- QSAR modeling : Partial least squares regression correlates substituent electronegativity with IC₅₀ values in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.